molecular formula C19H13FN4OS2 B12183892 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B12183892
M. Wt: 396.5 g/mol
InChI Key: ICLJUGFMUORXMF-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a thiazole ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and pyridinyl groups. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various fluorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts like palladium or platinum. Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound in scientific research .

Properties

Molecular Formula

C19H13FN4OS2

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H13FN4OS2/c1-11-16(27-18(22-11)13-3-2-4-14(20)9-13)17(25)24-19-23-15(10-26-19)12-5-7-21-8-6-12/h2-10H,1H3,(H,23,24,25)

InChI Key

ICLJUGFMUORXMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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